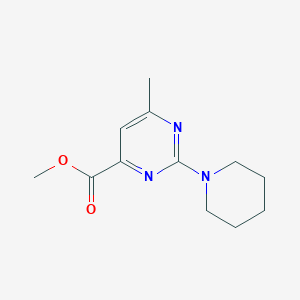
2-溴-6-甲苯基吡啶
描述
2-Bromo-6-mesitylpyridine (BMP) is an organic compound that belongs to the pyridine family. It is a bromopyridine derivative .
Synthesis Analysis
2-Bromo-6-mesitylpyridine may be used in the synthesis of various compounds. For instance, it can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, and 2-methyl-6-(trimethylsilyl)-pyridine .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-mesitylpyridine is C14H14BrN . The average mass is 276.172 Da and the monoisotopic mass is 275.030945 Da .Chemical Reactions Analysis
2-Bromo-6-mesitylpyridine is a halogenated pyridine derivative used as a building block in the preparation of nitrogen-containing heterocyclic compounds .科学研究应用
光谱和抗菌研究:已经对溴取代吡啶衍生物的光谱表征进行了研究,使用了傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱等技术。这些研究还深入研究了抗菌活性,表明在微生物学和药物学中具有潜在应用 (Vural & Kara, 2017).
催化应用:某些庞大的膦基吡啶配体(包括溴取代吡啶结构)已被证明可与钯和镍形成配合物。这些配合物在乙烯的催化聚合和低聚中具有应用,表明在工业化学过程中具有实用性 (Chen 等,2003).
腐蚀抑制:溴取代吡啶衍生物已被研究其在酸性环境中对金属的腐蚀抑制作用。这项研究在材料科学中特别相关,用于保护金属免受腐蚀 (Saady 等,2020).
取代吡啶的合成:研究探索了利用溴锂代吡啶作为中间体的新的 2,6-二取代吡啶衍生物的合成。这项研究提供了关于用于创建各种基于吡啶的化合物的合成化学方法的见解 (Parks 等,1973).
液晶合成:已经报道了吡啶基锡烷(包括 2-溴取代吡啶)的合成,用于在创建新型液晶材料中的应用。这项研究对材料科学具有重要意义,特别是在为显示技术开发先进材料方面 (Getmanenko & Twieg, 2008).
电催化:已经对使用溴取代吡啶进行烟酸衍生物的电合成进行了研究,突出了在电化学合成中的应用,这与绿色化学和工业应用相关 (Gennaro 等,2004).
安全和危害
属性
IUPAC Name |
2-bromo-6-(2,4,6-trimethylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRRXNPAIMTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90833208 | |
| Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868372-36-5 | |
| Record name | 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90833208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
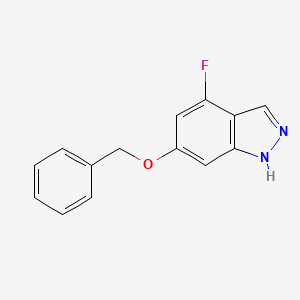

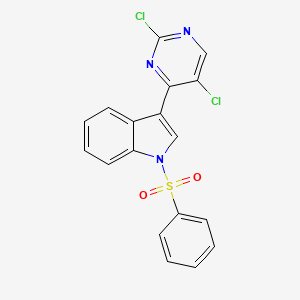
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)

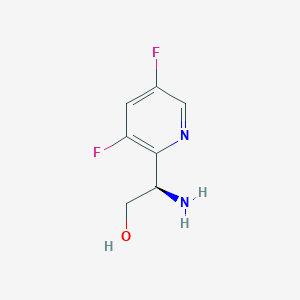
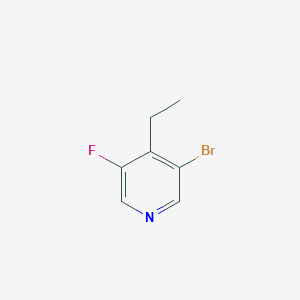
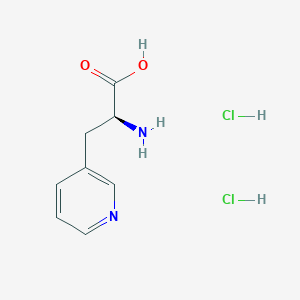
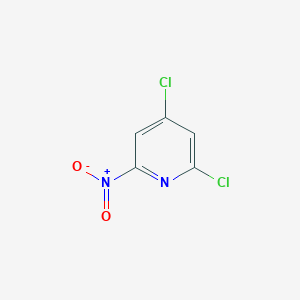
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)
